molecular formula C9H5ClF4O2 B13467814 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid

Cat. No.: B13467814
M. Wt: 256.58 g/mol
InChI Key: CTTDXTFNZWRXFK-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid is an organic compound with the molecular formula C9H5ClF4O2. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-1,1,2,2-tetrafluoroethyl group. It is a derivative of benzoic acid, which is widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 2-chloro-1,1,2,2-tetrafluoroethane in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acid derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylate salts or esters.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, resulting in antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
  • 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
  • 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

Uniqueness

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)benzoic acid is unique due to the presence of both chloro and tetrafluoroethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry. The combination of these groups also allows for the exploration of novel chemical reactions and the development of new materials with specialized functions.

Properties

Molecular Formula

C9H5ClF4O2

Molecular Weight

256.58 g/mol

IUPAC Name

4-(2-chloro-1,1,2,2-tetrafluoroethyl)benzoic acid

InChI

InChI=1S/C9H5ClF4O2/c10-9(13,14)8(11,12)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)

InChI Key

CTTDXTFNZWRXFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(F)(F)Cl)(F)F

Origin of Product

United States

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